molecular formula C18H21N3O3S B5312717 N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide

Cat. No. B5312717
M. Wt: 359.4 g/mol
InChI Key: KFIUMWBXTUXEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide, also known as N-desmethylclozapine, is a chemical compound that has been widely studied for its potential therapeutic effects. This compound is a metabolite of clozapine, an antipsychotic medication used to treat schizophrenia and other psychiatric disorders. N-desmethylclozapine has been found to have unique pharmacological properties that may make it useful for a variety of applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine is not fully understood. However, it is known to interact with a variety of neurotransmitter receptors in the brain, including serotonin, dopamine, and histamine receptors. It has been suggested that N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine may act as a partial agonist or antagonist at these receptors, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine has been found to have a number of biochemical and physiological effects in animal and human studies. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of immune system activity. The compound has also been found to have antioxidant properties, which may help to protect cells from damage and reduce the risk of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine has been shown to have a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo studies.
One limitation of using N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine in lab experiments is that it is a metabolite of clozapine, which may limit its specificity for certain receptor subtypes. Additionally, the compound may have off-target effects that could confound experimental results. Finally, the synthesis of N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine can be challenging, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine. One area of interest is the development of novel medications based on the structure of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine and its potential therapeutic effects in various disease states. Finally, research is needed to determine the safety and efficacy of N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine in humans, as well as its potential for drug interactions with other medications.

Synthesis Methods

N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine can be synthesized from clozapine through a process of demethylation. This can be achieved through the use of various chemical reagents and conditions, such as sodium hydride and dimethylformamide, or lithium aluminum hydride and tetrahydrofuran. The synthesis of N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine has been well-documented in the scientific literature, and various methods have been developed to optimize the yield and purity of the compound.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine has been studied for its potential therapeutic effects in a variety of contexts. One area of research has focused on its ability to modulate the activity of serotonin receptors in the brain. This may make it useful for the treatment of depression, anxiety, and other mood disorders. Additionally, N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamidelozapine has been found to have anti-inflammatory properties, which may make it useful for the treatment of autoimmune diseases and other inflammatory conditions.

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-15-6-4-14(5-7-15)20-8-10-21(11-9-20)17(22)13-19-18(23)16-3-2-12-25-16/h2-7,12H,8-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIUMWBXTUXEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.